Enhanced Lipophilicity Versus Unsubstituted TFMP Scaffold
For programs where a balance between lipophilicity and the established bioactivity of the TFMP motif is critical, 5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridine provides a quantifiable advantage over the unsubstituted TFMP core. The direct introduction of the isopropenyl group boosts the calculated octanol-water partition coefficient (ACD/LogP) from 2.10 (for 2-(trifluoromethyl)pyridine) to 3.37 . This markedly increased lipophilicity can be a primary driver for enhancing membrane permeability of derived ligands.
| Evidence Dimension | Lipophilicity (Predicted ACD/LogP) |
|---|---|
| Target Compound Data | 3.37 |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridine (CAS 368-48-9): 2.10 |
| Quantified Difference | Δ = +1.27 LogP units |
| Conditions | In silico prediction; PhysChem Module, ACD/Labs Percepta Platform (Target) vs. vendor-reported/BOC Sciences data (Comparator) |
Why This Matters
This 1.27-unit LogP increase significantly alters predicted ADME profiles, offering a tangible starting point for lead optimization that the unsubstituted pyridine cannot match.
